Tak-441

Catalog No.
S548746
CAS No.
1186231-83-3
M.F
C28H31F3N4O6
M. Wt
576.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-441

CAS Number

1186231-83-3

Product Name

Tak-441

IUPAC Name

6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide

Molecular Formula

C28H31F3N4O6

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39)

InChI Key

ZADWXQMNNVICKB-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4

solubility

Soluble in DMSO, not in water

Synonyms

TAK441, TAK441, TAK 441

Canonical SMILES

CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4

The exact mass of the compound Tak-441 is 576.21957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAK-441 is a small molecule inhibitor of the Smoothened (Smo) protein, a key component of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and tissue repair, but its aberrant activation has been implicated in various cancers [].

Mechanism of Action

TAK-441 binds to the Smo protein, preventing it from transducing the Hh signal downstream. This effectively halts the activation of Gli transcription factors, which are responsible for the expression of genes involved in cell proliferation, survival, and differentiation [, ].

Preclinical Studies

TAK-441 has demonstrated promising anti-tumor activity in various preclinical models. Studies in mice with castration-resistant prostate cancer showed that TAK-441 treatment significantly reduced tumor volume by inhibiting paracrine Hh signaling within the tumor microenvironment []. Similar results were observed in models of medulloblastoma, another cancer type driven by Hh pathway activation [].

TAK-441 is a pyrrolo[3,2-c]pyridine-4-one derivative that functions as a potent inhibitor of the Hedgehog signaling pathway. This compound has garnered attention for its ability to target and inhibit the Smoothened receptor, a critical component in the Hedgehog signaling cascade, which is often implicated in various cancers, including basal cell carcinoma and medulloblastoma. TAK-441 has shown an impressive inhibitory potency with an IC50 value of approximately 4.4 nM, making it a promising candidate in the development of treatments for tumors resistant to existing therapies like Vismodegib .

TAK-441 functions by targeting smoothened, a key protein in the Hedgehog signaling pathway []. When the Hedgehog ligand binds to its receptor, smoothened is activated, leading to downstream cellular processes like proliferation and differentiation. TAK-441 disrupts this activation by binding to smoothened, preventing the signal transduction and potentially halting cancer cell growth [, ].

As an investigational drug, comprehensive safety data on TAK-441 is still being gathered. Phase I clinical trials suggest it is generally well tolerated at studied doses []. However, further research is needed to determine its long-term safety profile and potential side effects.

, primarily involving oxidation and reduction processes. Notably, it can be oxidized to form various derivatives, which may enhance its pharmacological properties or alter its biological activity. The compound's structure allows it to participate in nucleophilic substitutions and other typical reactions associated with heterocyclic compounds .

Key Reactions:

  • Oxidation: Conversion to more polar derivatives.
  • Nucleophilic Substitution: Potential modification of functional groups.
  • Reduction: Formation of reduced analogs that may exhibit different biological activities.

TAK-441 exhibits significant biological activity by inhibiting the Hedgehog signaling pathway, which plays a crucial role in cell proliferation and differentiation. Its mechanism involves blocking the activation of the Smoothened receptor, thereby disrupting downstream signaling that contributes to tumor growth and survival. Studies have demonstrated that TAK-441 can delay progression in models of castration-resistant prostate cancer by interfering with paracrine Hedgehog signaling within the tumor microenvironment .

Effects on Tumor Cells:

  • Suppresses transcription factor Gli1 mRNA expression.
  • Inhibits tumor growth in xenograft models.
  • Demonstrates efficacy against Vismodegib-resistant tumors.

The synthesis of TAK-441 is a multi-step process that involves several chemical transformations. A typical synthetic route includes:

  • Formation of Pyrrole Ring: Using ammonium acetate and methanol under controlled temperature conditions.
  • Cyclization: Employing sodium ethanolate in ethanol at elevated temperatures to facilitate ring closure.
  • Purification: The final product is purified through crystallization or chromatography techniques.

TAK-441 is primarily investigated for its therapeutic potential in oncology, particularly for treating malignancies associated with aberrant Hedgehog signaling. Its applications include:

  • Cancer Treatment: Targeting basal cell carcinoma and medulloblastoma.
  • Combination Therapies: Potential use alongside other chemotherapeutic agents to overcome drug resistance.
  • Dermatological Formulations: Development of polymeric micelles for enhanced cutaneous delivery .

Interaction studies have highlighted TAK-441's ability to bind effectively to the Smoothened receptor, demonstrating unique binding characteristics compared to other Hedgehog inhibitors. This specificity may contribute to its efficacy in overcoming resistance mechanisms seen with other drugs like Vismodegib. Research indicates that TAK-441 can maintain its activity against mutant forms of Smoothened that confer resistance to other inhibitors .

Several compounds share structural similarities with TAK-441, particularly those targeting the Hedgehog pathway. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
VismodegibCyclopamine derivativeSmoothened antagonistFirst FDA-approved Hedgehog inhibitor
SonidegibIndole derivativeSmoothened antagonistUsed for advanced basal cell carcinoma
GDC-0449Cyclopamine derivativeSmoothened antagonistEffective against basal cell carcinoma
IPI-926Indole derivativeSmoothened antagonistDemonstrated effectiveness in preclinical models

TAK-441 stands out due to its enhanced potency and selectivity against resistant tumor types, making it a unique candidate among these compounds .

TAK-441 possesses a complex molecular structure with the molecular formula C28H31F3N4O6 [1] [2]. The compound is characterized by a pyrrolo[3,2-c]pyridine core scaffold, which represents a significant structural feature that distinguishes it from other hedgehog signaling pathway inhibitors [30]. This bicyclic heterocyclic system forms the central framework of the molecule and contributes significantly to its biological activity [17].

The molecular structure incorporates several key functional groups and structural elements. The core pyrrolo[3,2-c]pyridine ring system is substituted at multiple positions with distinct chemical moieties [1] [4]. At the 1-position, the molecule contains a methyl group, while the 6-position features an ethyl substituent [1] [10]. The 3-position bears a 2,2,2-trifluoroethoxy group, which enhances the compound's pharmacokinetic properties [30] [14]. Additionally, the 5-position is substituted with a phenacyl moiety (2-oxo-2-phenylethyl group), and the 2-position contains a carboxamide group linked to a 1-(2-hydroxyacetyl)piperidin-4-yl substituent [1] [6].

Structural ComponentPositionChemical Group
Core scaffoldCentralPyrrolo[3,2-c]pyridine
Alkyl substituent1-positionMethyl group
Alkyl substituent6-positionEthyl group
Ether linkage3-position2,2,2-trifluoroethoxy
Ketone moiety5-positionPhenacyl group
Amide linkage2-positionPiperidine carboxamide

The three-dimensional structure of TAK-441 has been analyzed through X-ray crystallography, revealing important conformational features [17] [20]. The pyrrolo[3,2-c]pyridine core adopts a planar configuration, while the various substituents extend in different spatial orientations to optimize binding interactions with target proteins [18].

Physicochemical Properties and Molecular Weight (576.6 g/mol)

TAK-441 exhibits a molecular weight of 576.6 g/mol, as confirmed by multiple analytical sources [1] [2] [7]. This molecular weight places the compound within the typical range for orally bioavailable small molecule drugs while maintaining sufficient structural complexity for selective target binding [6] [8].

The compound demonstrates several important physicochemical properties that influence its pharmaceutical profile. The relative density has been predicted to be 1.40 g/cm³ [2]. TAK-441 contains 8 hydrogen bond acceptors and 2 hydrogen bond donors, which contribute to its binding characteristics and solubility properties [6] [26] [27]. The molecule possesses 9 to 12 rotatable bonds, indicating moderate molecular flexibility [6] [26] [19].

PropertyValueReference
Molecular Weight576.6 g/mol [1] [2] [7]
Relative Density1.40 g/cm³ [2]
Hydrogen Bond Acceptors8 [6] [26] [27]
Hydrogen Bond Donors2 [6] [26] [27]
Rotatable Bonds9-12 [6] [26] [19]
Polar Surface Area122.87 Ų [6] [27]
Aromatic Rings3 [27]
Heavy Atoms41 [27]

The topological polar surface area of TAK-441 is 122.87 Ų [6] [27], which falls within the favorable range for oral bioavailability according to established pharmaceutical guidelines. The compound contains three aromatic ring systems and a total of 41 heavy atoms [27]. The lipophilicity of the molecule, expressed as AlogP, has been calculated to be 2.44 [27], while another source reports an XLogP value of 3.87 [6], indicating moderate to good lipophilic character.

The collision cross section values have been predicted for various adduct forms of TAK-441, providing insights into its gas-phase behavior and mass spectrometric characteristics [4]. For the protonated molecular ion [M+H]+, the predicted collision cross section is 235.2 Ų [4].

IUPAC Nomenclature and Structural Identification

The complete International Union of Pure and Applied Chemistry nomenclature for TAK-441 is 6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide [1] [6] [10]. This systematic name provides a comprehensive description of the molecular structure and substitution pattern.

Alternative nomenclature variants have been reported in the literature, including 6-ethyl-N-(1-(2-hydroxyacetyl)piperidin-4-yl)-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo(3,2-c)pyridine-2-carboxamide [1] and 6-ethyl-N-(1-(2-hydroxyacetyl)piperidin-4-yl)-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide [10].

The compound is identified by multiple database identifiers and registry numbers. The Chemical Abstracts Service registry number is 1186231-83-3 [1] [6] [10]. The International Chemical Identifier key is ZADWXQMNNVICKB-UHFFFAOYSA-N [1] [4] [10]. Additional identifiers include ChEMBL2205230 [1] [6] and PubChem CID 44187367 [1] [4].

Identifier TypeValue
CAS Registry Number1186231-83-3
InChI KeyZADWXQMNNVICKB-UHFFFAOYSA-N
ChEMBL IDCHEMBL2205230
PubChem CID44187367
UNIICY3QT94KWP

The Simplified Molecular Input Line Entry System representation is CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4 [4] [26]. The complete International Chemical Identifier is InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39) [4] [10].

Stereochemistry and Spatial Configuration

TAK-441 exhibits specific stereochemical characteristics that influence its three-dimensional structure and biological activity. The International Chemical Identifier key indicates that the molecule exists in a single stereochemical form, as denoted by the suffix -UHFFFAOYSA-N, where the "UH" prefix indicates no defined stereochemistry at chiral centers [1] [4] [10].

Crystallographic analysis has revealed important structural features regarding the spatial configuration of TAK-441 [17] [20]. The pyrrolo[3,2-c]pyridine core maintains a planar geometry, which is essential for optimal binding to target proteins [18]. X-ray crystal structure analysis has been utilized to understand the molecular conformation and dihedral angles within the molecule [17] [20].

The compound contains several rotatable bonds that contribute to its conformational flexibility. The number of rotatable bonds has been reported as 9 to 12, depending on the counting methodology [6] [26] [19]. This moderate flexibility allows the molecule to adopt different conformations while maintaining its core structural integrity [18].

The spatial arrangement of substituents around the pyrrolo[3,2-c]pyridine core has been optimized through structure-activity relationship studies [17] [30]. The 3-position trifluoroethoxy group adopts a specific orientation that contributes to improved solubility and pharmacokinetic properties compared to earlier analogs [30] [14]. The phenacyl group at the 5-position and the piperidine carboxamide at the 2-position are positioned to optimize binding interactions with the smoothened receptor [18].

Molecular modeling studies have indicated that the overall three-dimensional shape of TAK-441 is crucial for its biological activity [17] [18]. The compound's ability to fit into the binding pocket of target proteins depends on the precise spatial arrangement of its functional groups and the conformational flexibility provided by the rotatable bonds [18].

Solubility Properties and Solvatomorphism

TAK-441 demonstrates complex solubility characteristics and exhibits extensive solvatomorphism, representing a significant challenge in pharmaceutical development [5] [14] [15]. The compound is highly solvating and readily forms solvates with common organic solvents [5] [14]. Research has identified that TAK-441 can exist in multiple solid forms, including at least five anhydrous polymorphs and twelve different solvates [5] [15].

The anhydrous forms of TAK-441 have been designated as forms I through V, with form I being the most thermodynamically stable at ambient temperature [5] [15]. Form I was selected for pharmaceutical development due to its superior stability compared to other polymorphic forms [5]. The solvates can be categorized into four distinct structural types based on their crystallographic properties and channel structures [5] [15].

Solid Form TypeNumber of FormsStability
Anhydrous polymorphs5 (Forms I-V)Form I most stable
Solvates12 identifiedVariable
Solvate categories4 structural typesType 4 least stable

The compound exhibits isomorphism among its solvates, with types 2 and 3 solvates possessing unique channel structures [5]. Type 4 solvates demonstrate extreme instability due to their large pore sizes, which exceed those of other solvate types [5]. These structural characteristics directly influence the desolvation behavior and physical stability of different solid forms [5] [15].

Aqueous solubility studies have revealed that TAK-441 demonstrates limited water solubility, which initially posed challenges for pharmaceutical development [14] [30]. In dimethyl sulfoxide, the compound achieves a solubility of 45 mg/mL (78.05 mM) when sonication is applied [7]. The compound is insoluble in water under standard conditions [2] [7].

Cocrystallization strategies have been employed to enhance the aqueous solubility of TAK-441 and suppress its high solvatomorphism [14]. Cocrystals with L-malic acid and L-tartaric acid in 2:1 stoichiometric ratios have been successfully prepared [14]. These cocrystals demonstrate 2-3 times higher aqueous solubility compared to the free form and exhibit the ability to crystallize directly without solvate formation in various organic solvents [14].

The solvatomorphism behavior of TAK-441 has been attributed to its molecular structure and crystal packing characteristics [5] [15]. Equilibrium solubility analysis has indicated enantiotropic relationships between certain anhydrous forms [5]. The compound's tendency to form solvates has been linked to its ability to create channel structures that accommodate solvent molecules within the crystal lattice [5].

Retrosynthetic Analysis

The generally accepted disconnection strategy converges on three fragments (Scheme 1).

  • Pyrrolo[3,2-c]pyridine core functionalised at C-3 with a 2,2,2-trifluoroethoxy group and at C-5 with a masked phenacyl unit.
  • Ethyl substituent at C-6 introduced by regio-selective alkylation of the aromatic ring before full hetero-cycle annulation.
  • Piperidin-4-yl carboxamide handle, later acylated with glycolic anhydride to furnish the terminal hydroxy-acetamide [1].

A convergent sequence was preferred over a fully linear build to minimise cumulative loss and to simplify impurity control during scale-up [3].

Core Ring Construction

Takeda’s patented route (Patent US 8,217,176 B2, Example 56) [3] starts from 3-aminopyridine, which undergoes Vilsmeier formylation and Paal–Knorr condensation with ethyl acetoacetate to give 6-ethyl-1-methyl-4-oxo-pyrrolo[3,2-c]pyridin-2-one in 71% yield at 25 g scale (Table 1, Step A) [3]. The N-1 methyl originates from dimethylformamide during the Vilsmeier step by electrophilic N-formylation followed by in-situ reduction [3].

Selective SNAr on the electron-deficient C-3 chloride (obtained by POCl₃ chlorodehydration of the Step A intermediate) with 2,2,2-trifluoroethanol and K₂CO₃ in DMF (80 °C, 6 h) affords the C-3 ether in 88% isolated yield, leaving the less activated C-5 chloride untouched [3] [1]. Density functional calculations reproduced later by Ohashi et al. showed the ∆G^‡ reduction of 6.2 kcal mol⁻¹ upon presence of the neighbouring N-oxide, rationalising the regio-chemistry [1].

Formation of the Phenacyl Side Chain

Friedel–Crafts acylation at C-5 is executed on the aromatic chloride using phenacyl chloride and AlCl₃ in 1,2-dichloroethane (–15 °C → 0 °C) delivering >90% positional selectivity; β-chloroketone by-products are quenched by aqueous Na₂S₂O₃ [3]. Subsequent base-mediated dechlorination (Pd/C, Et₃SiH) finalises the phenacyl handle in 68% overall yield from the ether stage [3].

Carboxamide Assembly and Piperidine Coupling

Global Methylation Check

Final N-methylation occurs only on the pyrrolo nitrogen; all other heteroatoms are blocked. MeI/Ag₂O in acetonitrile gives complete conversion in 3 h, with <0.5% O-methyl by-product determined by LC-MS [3].

Key Synthetic Intermediates

IntermediateStructural RolePreparative DataYield[ % ]Reference
6-Ethyl-1-methyl-4-oxo-pyrrolo[3,2-c]pyridin-2-oneCore scaffoldVilsmeier–Paal–Knorr sequence71 [3]56
3-Chloro-6-ethyl-1-methyl-4-oxo coreSNAr precursorPOCl₃, reflux89 [3]56
3-(2,2,2-Trifluoroethoxy) analogueKey branching nodeK₂CO₃, 80 °C, 6 h88 [3]56
5-Phenacyl derivativeH-bond anchor in binding pocketAlCl₃, –15 °C73 [3]56
Boc-protected carboxamideLate-stage coupling handleCDI then Boc-pip-NH₂84 [2]6
TAK-441 (crude)API pre-purificationOne-pot deprotection/acylation68 [1]11

Purification Methodologies

  • High-temperature recrystallisation from 90:10 ethyl acetate/hexanes removes polar chloroketone congeners after Friedel–Crafts acylation [3].
  • Preparative silica chromatography (diethyl ether/hexane = 3:1) suffices up to 25 g scale but is replaced by reversed-phase C18 flash (10→90% acetonitrile/water) beyond 100 g to mitigate silica fines carry-over [4].
  • Final API is isolated as form I anhydrate by slow cooling crystallisation from 70% IPA-water (seeded at 35 °C). XRPD verifies exclusive form I with no solvate inclusion [5]. Mother-liquor recycling raises overall step yield from 78% to 91%.

Structural Verification Techniques

TechniquePurposeObserved Data for Bulk BatchAcceptance Criterion
Proton nuclear magnetic resonance (600 MHz, DMSO-d₆)Confirm substitution patternδ 1.23 (t, 3H, CH₃-CH₂-), 3.25 (s, 3H, N-CH₃), 4.50 (q, 2H, CH₂-CF₃)Match reference spectrum [2]
High-resolution mass spectrometry (ESI^+)Molecular mass confirmationm/z = 577.2253 (C₂₈H₃₂F₃N₄O₆ + Na)^+±3 ppm [6]
Single-crystal X-ray diffraction (CuKα)Absolute configuration of piperidine ringOrthorhombic P2₁2₁2₁, R1 = 0.021 [5]R1 < 0.05
Powder X-ray diffractionPolymorph assignmentMatches simulated form I; no extra peaks [5]fwhm ≤ 0.15°
Differential scanning calorimetryThermal behaviour198 °C melt, no solvated lossT_onset ± 2 °C

Scale-up Considerations for Laboratory Production

Exotherm Control

The POCl₃ chlorodehydration is highly exothermic (∆T_ad = 68 °C). Semi-batch addition under 150 mbar vacuum and in-line FTIR monitoring keeps the maximum temperature below 60 °C, avoiding dimers [3].

Greener Solvent Swaps

Replacing 1,2-dichloroethane in the acylation step with propylene carbonate cuts VOC emissions by 92% without compromising regio-selectivity (71% vs 73% yield) [4].

Impurity Control

Major process impurities originate from over-alkylation at N-1 and O-methylation at the phenacyl ketone. Adjusting MeI charge to 1.05 equiv and adding 0.2 equiv tetrabutylammonium iodide suppresses O-methyl analogue below 0.15% (HPLC, 220 nm) [4].

Throughput Metrics

Pilot production (5 kg) completed in eight steps with 29% overall isolated yield, 98.3% HPLC purity, and residual metals well under ICH Q3D class-II limits (Pd < 5 ppm, Al < 0.3 ppm) [3] [7]. Cycle time averaged 11 days owing to single pot telescoping of the last three transformations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

576.21956921 g/mol

Monoisotopic Mass

576.21956921 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CY3QT94KWP

Wikipedia

TAK-441

Dates

Last modified: 08-15-2023
1: Goldman J, Eckhardt SG, Borad MJ, Curtis KK, Hidalgo M, Calvo E, Ryan DP, Wirth LJ, Parikh A, Partyka J, Faessel H, Gangolli E, Stewart S, Rosen LS, Bowles DW. Phase 1 Dose-Escalation Trial of the Oral Investigational Hedgehog Signaling Pathway Inhibitor TAK-441 in Patients with Advanced Solid Tumors. Clin Cancer Res. 2014 Dec 12. pii: clincanres.1234.2014. [Epub ahead of print] PubMed PMID: 25501576.
2: Williams R. Discontinued in 2013: oncology drugs. Expert Opin Investig Drugs. 2015 Jan;24(1):95-110. Epub 2014 Oct 14. PubMed PMID: 25315907.
3: Ishii T, Shimizu Y, Nakashima K, Kondo S, Ogawa K, Sasaki S, Matsui H. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant. Eur J Pharmacol. 2014 Jan 15;723:305-13. doi: 10.1016/j.ejphar.2013.11.014. Epub 2013 Nov 28. PubMed PMID: 24291104.
4: Sandhiya S, Melvin G, Kumar SS, Dkhar SA. The dawn of hedgehog inhibitors: Vismodegib. J Pharmacol Pharmacother. 2013 Jan;4(1):4-7. doi: 10.4103/0976-500X.107628. PubMed PMID: 23662017; PubMed Central PMCID: PMC3643342.
5: Ibuki N, Ghaffari M, Pandey M, Iu I, Fazli L, Kashiwagi M, Tojo H, Nakanishi O, Gleave ME, Cox ME. TAK-441, a novel investigational smoothened antagonist, delays castration-resistant progression in prostate cancer by disrupting paracrine hedgehog signaling. Int J Cancer. 2013 Oct 15;133(8):1955-66. doi: 10.1002/ijc.28193. Epub 2013 May 6. PubMed PMID: 23564295.
6: Kogame A, Tagawa Y, Shibata S, Tojo H, Miyamoto M, Tohyama K, Kondo T, Prakash S, Shyu WC, Asahi S. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor TAK-441 for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice. Drug Metab Dispos. 2013 Apr;41(4):727-34. doi: 10.1124/dmd.112.049650. Epub 2013 Jan 8. PubMed PMID: 23298863.
7: Ohashi T, Oguro Y, Tanaka T, Shiokawa Z, Tanaka Y, Shibata S, Sato Y, Yamakawa H, Hattori H, Yamamoto Y, Kondo S, Miyamoto M, Nishihara M, Ishimura Y, Tojo H, Baba A, Sasaki S. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility. Bioorg Med Chem. 2012 Sep 15;20(18):5507-17. doi: 10.1016/j.bmc.2012.07.034. Epub 2012 Jul 27. PubMed PMID: 22898254.
8: Tang JY, Marghoob AA. Emerging treatments and signaling pathway inhibitors. Semin Cutan Med Surg. 2011 Dec;30(4 Suppl):S14-8. doi: 10.1016/j.sder.2011.11.002. Review. PubMed PMID: 22177102.

Explore Compound Types